Benzonitrile, 3-fluoro-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-
Description
The compound 3-fluoro-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a benzonitrile derivative featuring a trifunctional aromatic core. Key structural attributes include:
- Cyanide group at position 1 (electron-withdrawing, directing reactivity).
- Fluorine at position 3 (electron-withdrawing, meta to the boronate).
- Methoxy group at position 4 (electron-donating, para to the boronate).
- Pinacol boronate ester at position 2 (facilitates Suzuki-Miyaura cross-coupling reactions) .
This substitution pattern creates a unique electronic environment, balancing steric hindrance (from the methoxy group) and electronic effects (from fluorine and nitrile). Applications span pharmaceuticals, materials science, and agrochemical synthesis, particularly as a boronate intermediate .
Properties
Molecular Formula |
C14H17BFNO3 |
|---|---|
Molecular Weight |
277.10 g/mol |
IUPAC Name |
3-fluoro-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)11-9(8-17)6-7-10(18-5)12(11)16/h6-7H,1-5H3 |
InChI Key |
DVMYDRWKZNMQQE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and applications of boronate-containing benzonitriles depend on substituent positions and electronic properties. Below is a comparative analysis:
Table 1: Structural and Electronic Comparison
Key Findings:
- Steric Effects : The methoxy group in the target compound reduces coupling efficiency compared to unsubstituted analogs like 4-Bpin-benzonitrile .
- Electronic Tuning : Fluorine at position 2 (as in 2-F-4-Bpin-benzonitrile) enhances reactivity by polarizing the aromatic ring, stabilizing transition states in Suzuki couplings .
- Ortho vs. Meta Boronates : Boronates at position 2 (target compound) face steric challenges, whereas para-substituted analogs (e.g., 4-Bpin-benzonitrile) exhibit higher yields in cross-couplings .
Table 2: Comparative Reactivity in Suzuki-Miyaura Couplings
*Yields vary based on aryl halide partners and catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)).
Insights:
- The target compound’s methoxy group increases reaction time and reduces yield compared to simpler analogs.
- Fluorinated derivatives (e.g., 2-F-4-Bpin-benzonitrile) show superior compatibility with electron-deficient aryl halides .
Q & A
Q. What is the typical synthetic route for preparing this compound, and what starting materials are commonly used?
The synthesis involves a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling. Starting materials include halogenated benzonitrile derivatives (e.g., 4-bromo-3-fluoro-4-methoxybenzonitrile) and bis(pinacolato)diboron. Key steps:
- Step 1: Bromination or iodination of the aromatic ring to introduce a leaving group.
- Step 2: Borylation using a palladium catalyst (e.g., Pd(PPh₃)₄) and ligands in anhydrous solvents (e.g., THF or DMF) under inert conditions .
- Step 3: Purification via column chromatography or recrystallization.
Q. How is the compound characterized to confirm its structure and purity?
- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR validate substituent positions and boron integration. The dioxaborolane moiety shows characteristic peaks at ~1.3 ppm (quartet for pinacol methyl groups) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C₁₄H₁₆BFNO₃: expected [M+H]⁺ = 292.1215) .
- X-ray Crystallography: Resolves stereochemistry and confirms boron coordination geometry, if single crystals are obtainable .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a versatile boronate ester for:
- Cross-coupling reactions: Suzuki-Miyaura couplings to form biaryl structures, critical in drug intermediates .
- Functional group transformations: Fluorine-directed ortho-metalation or nucleophilic substitution reactions .
Advanced Research Questions
Q. How does the fluorine substituent influence the reactivity and regioselectivity of cross-coupling reactions?
The 3-fluoro group acts as a meta-directing electron-withdrawing group, altering the electronic density of the aromatic ring. This can:
- Enhance oxidative addition efficiency in palladium-catalyzed reactions.
- Stabilize transient intermediates (e.g., Pd-π complexes) during coupling .
- Competing pathways (e.g., protodeboronation) may occur if reaction conditions (temperature, base) are not optimized .
Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during Suzuki-Miyaura couplings?
- Base selection: Use weaker bases (e.g., K₃PO₄) instead of strong bases (e.g., NaOH) to reduce boron hydrolysis .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) improve catalyst stability.
- Additives: Adding ligands (e.g., SPhos) or fluoride sources (e.g., CsF) can suppress side reactions .
Q. How can computational methods predict the electronic properties of this compound for materials science applications?
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to assess charge transport in organic semiconductors.
- Absolute hardness (η): Derived from ionization potential (I) and electron affinity (A) via η = (I − A)/2, indicating stability against electron transfer .
Q. What contradictions exist in literature regarding the biological activity of similar compounds, and how can they be resolved?
- Issue: Fluorinated benzonitriles show variable bioactivity (e.g., HSD17B13 inhibition in some studies but not others) due to substituent positioning .
- Resolution: Systematic SAR studies comparing 3-fluoro vs. 4-fluoro analogs, coupled with crystallographic data on target binding pockets .
Methodological Tables
Table 1: Key Synthetic Parameters for Optimal Borylation
Table 2: Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 1.3 (s, 12H, pinacol CH₃), δ 6.8–7.5 (m, aromatic H) |
| ¹¹B NMR | δ 30–35 ppm (dioxaborolane) |
| IR | ν 2220 cm⁻¹ (C≡N), ν 1350 cm⁻¹ (B-O) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
